2-C-Methyl-D-erythrono-1,4-lactone

Vue d'ensemble

Description

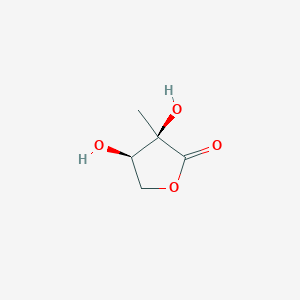

2-C-Methyl-D-erythrono-1,4-lactone is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes two hydroxyl groups and a methyloxolanone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-C-Methyl-D-erythrono-1,4-lactone typically involves several steps, including the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of asymmetric 1,3-dipolar cycloaddition reactions, which have been shown to produce the compound in good yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques that can efficiently produce the compound in high purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-C-Methyl-D-erythrono-1,4-lactone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or other reduced forms of the compound .

Applications De Recherche Scientifique

2-C-Methyl-D-erythrono-1,4-lactone has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various bioactive molecules. In biology, it has been studied for its potential role in metabolic pathways and enzyme interactions. In medicine, the compound is being explored for its potential therapeutic effects, including its use as a precursor for drug development .

Mécanisme D'action

The mechanism of action of 2-C-Methyl-D-erythrono-1,4-lactone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the specific biological context. The pathways involved may include those related to metabolic processes, signal transduction, and cellular regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 2-C-Methyl-D-erythrono-1,4-lactone include other chiral dihydroxy oxolanones and related structures. Examples include (3R,4S)-3,4-Dihydroxy-3-methyloxolan-2-one and (3S,4R)-3,4-Dihydroxy-3-methyloxolan-2-one .

Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This unique configuration allows it to interact with specific molecular targets in ways that other stereoisomers may not, making it a valuable compound for research and development .

Activité Biologique

Overview

2-C-Methyl-D-erythrono-1,4-lactone is a chiral compound with notable biological significance, particularly in the context of its interactions within ecological systems and potential pharmacological applications. This compound is derived from various natural sources, including plants such as Orixa japonica and Astragalus lusitanicus, and has been studied for its effects on both insects and potential therapeutic applications in humans.

Chemical Structure and Properties

The molecular structure of this compound includes two hydroxyl groups and a methyloxolanone ring, which contributes to its unique reactivity and biological interactions. This stereochemistry is crucial for its biological activity, allowing it to interact with specific molecular targets.

Oviposition Stimulation in Butterflies

One of the primary biological activities of this compound is its role as an oviposition stimulant for the swallowtail butterfly species Papilio bianor. Research indicates that while the compound alone does not induce oviposition, it enhances this behavior when combined with other plant extracts. This suggests a synergistic effect where the compound may interact with other unidentified components in the plant to influence egg-laying behaviors.

Pharmacological Potential

The compound has also been explored for its potential therapeutic effects. It is being investigated as a precursor in drug development due to its ability to act as an enzyme inhibitor or activator. This capability allows it to participate in various metabolic pathways and signal transduction processes, which are critical for cellular regulation.

The mechanism of action for this compound involves interactions with specific enzymes and receptors within biological systems. The compound's ability to modulate enzyme activity can lead to significant changes in metabolic processes, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds. Below is a comparative table highlighting key characteristics:

| Compound Name | Structure Type | Biological Activity | Source Plant |

|---|---|---|---|

| This compound | Chiral lactone | Oviposition stimulant | Orixa japonica |

| (3R,4S)-3,4-Dihydroxy-3-methyloxolan-2-one | Chiral diol | Antioxidant properties | Various |

| (3S,4R)-3,4-Dihydroxy-3-methyloxolan-2-one | Chiral diol | Enzyme inhibition | Various |

This table illustrates how this compound stands out due to its specific biological activity related to insect behavior.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Butterfly Behavior : A study published in 2004 demonstrated that this compound significantly enhances oviposition when combined with extracts from Orixa japonica, indicating its ecological role.

- Pharmacological Investigations : Research has shown that derivatives of this compound exhibit anti-inflammatory properties. For instance, studies on related compounds have indicated potential use in treating inflammatory diseases due to their ability to modulate immune responses .

- Metabolomics Studies : Recent metabolomics approaches have identified various metabolites associated with this compound that may contribute to its bioactivity. These findings suggest a complex interaction network that warrants further investigation .

Propriétés

IUPAC Name |

3,4-dihydroxy-3-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(8)3(6)2-9-4(5)7/h3,6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTGZAWPVDWARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(COC1=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466785 | |

| Record name | 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63700-30-1, 18465-71-9 | |

| Record name | 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-C-Methyl-1,4-erythrono-D-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2-C-Methyl-D-erythrono-1,4-lactone?

A: this compound acts as an oviposition stimulant for the swallowtail butterfly species Papilio bianor. This compound is found in the leaves of the Orixa japonica plant, a major host for P. bianor larvae. Interestingly, while the compound itself doesn't induce oviposition, it triggers this behavior when combined with other fractions extracted from the plant. [] This suggests a synergistic effect between this compound and other yet unidentified components in the plant that ultimately influence the butterfly's egg-laying choices.

Q2: Are there any known synthetic routes for this compound?

A: Yes, several synthetic approaches for this compound have been developed. Notably, a new synthetic method for this compound was reported, providing an alternative route for its preparation. [, ] Additionally, an efficient chemo-, regio-, and enantioselective hydrolysis of (±)-2,3-di-O-acetyl-2-C-methyl-d-erythrono-1,4-lactone catalyzed by Amano PS allows the preparation of (−)-2-C-Methyl-D-erythrono-1,4-lactone. [] These synthetic methods provide valuable tools for obtaining this biologically relevant compound and exploring its properties further.

Q3: Is this compound found in other plant species besides Orixa japonica?

A: Research indicates that (−)-2-C-Methyl-D-erythrono-1,4-lactone has also been isolated from Astragalus lusitanicus Lam., commonly known as Portuguese milk-vetch. [] This finding suggests a potentially wider distribution of this compound in the plant kingdom and raises questions about its ecological roles in different plant species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.